molecular formula C10H20O3 B8752800 2,2-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol

2,2-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol

Cat. No. B8752800
M. Wt: 188.26 g/mol
InChI Key: KBOSCLLZVHJNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08569302B2

Procedure details

To a solution of neopentyl glycol (6.0 g, 57.6 mmol) and 3,4-dihydro-2H-pyran (2.64 mL, 28.94 mmol) in 2:1 THF/dichloromethane (135 mL) was added p-TsOH.H2O (100 mg, 0.53 mmol) and the reaction stirred overnight. Solid NaHCO3 was then added and after rapid stirring for 15 min the reaction was filtered and concentrated to give a pale liquid. Purification by flash column chromatography on silica gel using 50% ethyl acetate in hexanes provided 2,2-dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol (3.21 g, 59%) as a pale liquid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
THF dichloromethane
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:7])([CH2:5][OH:6])[CH3:4].[O:8]1[CH:13]=[CH:12][CH2:11][CH2:10][CH2:9]1.C([O-])(O)=O.[Na+]>CC1C=CC(S(O)(=O)=O)=CC=1.O.C1COCC1.ClCCl>[CH3:4][C:3]([CH3:7])([CH2:5][O:6][CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][O:8]1)[CH2:2][OH:1] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OCC(C)(CO)C
Name
Quantity
2.64 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
100 mg
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
THF dichloromethane
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1.ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after rapid stirring for 15 min the reaction
Duration
15 min
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale liquid
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel using 50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CO)(COC1OCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.